2-Chloro-4,7-dimethoxy-1,3-benzothiazole
Description
Significance of the Benzothiazole (B30560) Core in Heterocyclic Chemistry
Heterocyclic compounds, defined by their ring structures containing at least one non-carbon atom, are fundamental to various scientific disciplines, including pharmaceuticals and materials science. mdpi.com Among these, the benzothiazole scaffold, a bicyclic system formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is of considerable importance. mdpi.com This electron-rich heterocyclic system, with its embedded nitrogen and sulfur atoms, exhibits unique reactivity, particularly at the C-2 position, which has garnered significant interest from synthetic chemists. mdpi.com
The planarity and aromaticity of the benzothiazole ring system contribute to its stability and its ability to participate in various chemical transformations. The presence of the sulfur and nitrogen heteroatoms influences the electron distribution within the molecule, making it a versatile building block for the construction of more complex molecular architectures. clockss.org The functionalization of the benzothiazole core at its various positions allows for the fine-tuning of its steric and electronic properties, enabling the synthesis of a diverse array of derivatives with tailored characteristics. clockss.org
Common synthetic routes to the benzothiazole core often involve the condensation of 2-aminothiophenols with various electrophiles such as aldehydes, carboxylic acids, or their derivatives. mdpi.comorganic-chemistry.org These methods provide a straightforward means to introduce a wide range of substituents at the 2-position of the benzothiazole ring. organic-chemistry.org
| Property | Description |
| Structure | Bicyclic system with a fused benzene and thiazole ring. |
| Key Atoms | Contains nitrogen and sulfur heteroatoms. |
| Reactivity | The C-2 position is a primary site for functionalization. |
| Synthesis | Commonly synthesized from 2-aminothiophenols. |
Overview of Benzothiazole as a Privileged Scaffold in Medicinal Chemistry
In the realm of medicinal chemistry, the benzothiazole nucleus is recognized as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a foundation for the development of a wide range of therapeutic agents. sigmaaldrich.com The structural diversity that can be generated from the benzothiazole core has proven invaluable in the quest for new drugs. sigmaaldrich.com
Benzothiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. sigmaaldrich.comjyoungpharm.org This wide range of biological activities has kept benzothiazole derivatives in the spotlight for drug discovery and development. sigmaaldrich.com The ability to modify the benzothiazole scaffold at various positions allows medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. sigmaaldrich.com
Several clinically used drugs and biologically active compounds contain the benzothiazole moiety, underscoring its importance in pharmaceutical research. For instance, Riluzole, a drug used to treat amyotrophic lateral sclerosis, features a 2-aminobenzothiazole (B30445) structure. The versatility of the benzothiazole core allows for its incorporation into a wide array of molecular designs aimed at interacting with specific biological targets.
Scope and Research Focus on 2-Chloro-4,7-dimethoxy-1,3-benzothiazole and Related Structures
This article will now narrow its focus to a specific, yet significant, derivative: This compound . This compound, identified by the CAS number 890091-99-3, represents a key intermediate for further chemical synthesis. chemicalbook.com The presence of a reactive chloro group at the 2-position and two methoxy (B1213986) groups on the benzene ring at the 4- and 7-positions endows this molecule with a unique combination of chemical properties.
The chloro substituent at the 2-position serves as a versatile leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, providing a gateway to a diverse library of 2-substituted benzothiazole derivatives. The dimethoxy substitution on the benzene ring activates the aromatic system, potentially influencing its reactivity in electrophilic substitution reactions. clockss.org
While direct and extensive research on this compound itself is not widely published, its significance can be inferred from the utility of its precursors and related structures in medicinal chemistry research. For instance, the related intermediate, 2-hydrazino-4,7-dimethoxy-1,3-benzothiazole, has been synthesized and utilized as a key building block in the development of novel inhibitors for poly(ADP-ribose) polymerase (PARP) enzymes, which are important targets in cancer therapy. acs.org This highlights the potential of the 4,7-dimethoxybenzothiazole scaffold in the design of biologically active molecules.
The strategic placement of the methoxy groups can also influence the conformational preferences and solubility of the resulting compounds, which are critical parameters in drug design. The study of this compound and its derivatives, therefore, represents a promising avenue for the discovery of new chemical entities with potential therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,7-dimethoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c1-12-5-3-4-6(13-2)8-7(5)11-9(10)14-8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZVUGPLXAGVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365966 | |
| Record name | 2-chloro-4,7-dimethoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816705 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
890091-99-3 | |
| Record name | 2-chloro-4,7-dimethoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4,7-dimethoxy-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Chloro 4,7 Dimethoxy 1,3 Benzothiazole and Its Analogues
Targeted Synthesis of 2-Chloro-4,7-dimethoxy-1,3-benzothiazole Precursors
The primary precursor for the synthesis of this compound is 4,7-dimethoxy-1,3-benzothiazol-2-amine (B1301393). The construction of this intermediate is typically achieved through the cyclization of a correspondingly substituted aniline (B41778) derivative.
A common and effective method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate (B1210189) salt, such as potassium thiocyanate or ammonium (B1175870) thiocyanate, in the presence of an oxidizing agent like bromine. humanjournals.comsphinxsai.comrjpbcs.com For the synthesis of 4,7-dimethoxy-1,3-benzothiazol-2-amine, the logical starting material is 2,5-dimethoxyaniline. The reaction proceeds by the in situ formation of thiocyanogen, which then electrophilically attacks the aniline derivative, followed by cyclization to form the benzothiazole (B30560) ring.
The general reaction involves dissolving the aniline and thiocyanate salt in a suitable solvent, typically glacial acetic acid, and then adding bromine while maintaining a low temperature to control the reaction's exothermicity. humanjournals.com After the addition is complete, the reaction mixture is stirred for a period to ensure complete cyclization. The product is then isolated by neutralization and subsequent purification.
Table 1: Synthesis of Substituted 2-Aminobenzothiazoles
| Starting Aniline | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| Substituted anilines | KSCN, Br₂ | Glacial Acetic Acid | 0-10°C, then stir for 2h | Not Specified | humanjournals.com |
| p-substituted anilines | KSCN, Br₂ | Not Specified | Not Specified | Not Specified | sphinxsai.com |
| 3-chloro-4-fluoroaniline | KSCN, Br₂ | Not Specified | Not Specified | Not Specified | rjpbcs.com |
Derivatization Strategies for Enhancing Molecular Complexity
Once the 4,7-dimethoxy-1,3-benzothiazol-2-amine precursor is obtained, further derivatization can be employed to introduce additional functional groups and enhance the molecular complexity. This includes the introduction of the target chloro substituent at the 2-position and the synthesis of related hydrazino intermediates.
Introduction of Halogen and Methoxy (B1213986) Substituents
The introduction of a chlorine atom at the 2-position of the benzothiazole ring, starting from the 2-amino derivative, is most commonly achieved through a Sandmeyer reaction. nih.gov This well-established method involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl), followed by the introduction of the chloro group using a copper(I) chloride catalyst. nih.gov The reaction mechanism proceeds through a radical-nucleophilic aromatic substitution. nih.gov
Halogenation of the benzothiazole ring system can also occur on the benzene (B151609) portion when the 2-position is already substituted. thieme-connect.de For instance, treatment of benzothiazole with chlorine in phosphoryl chloride can yield 2-chlorobenzothiazole. thieme-connect.de
The methoxy groups on the benzene ring of the target compound are introduced via the selection of the appropriate starting aniline, in this case, 2,5-dimethoxyaniline. The synthesis of this precursor can be achieved through the reduction of the corresponding nitrobenzene (B124822) derivative.
Synthesis of 2-Hydrazinobenzothiazole (B1674376) Intermediates
A related class of derivatized benzothiazoles are the 2-hydrazinobenzothiazoles, which serve as versatile intermediates for the synthesis of various heterocyclic systems. These compounds are typically prepared from 2-mercaptobenzothiazole (B37678).
The synthesis involves the reaction of 2-mercaptobenzothiazole with hydrazine (B178648) hydrate (B1144303), often in a solvent such as ethanol, under reflux conditions. nih.govresearchgate.netresearchgate.net The reaction proceeds via a nucleophilic substitution mechanism. The resulting 2-hydrazinobenzothiazole can exist in tautomeric forms. thieme-connect.de
These hydrazino intermediates can be further reacted with various electrophiles, such as aldehydes, ketones, and anhydrides, to generate a diverse array of more complex molecules, including hydrazones and triazoles. nih.govresearchgate.netchemicalpapers.com
Table 2: Synthesis of 2-Hydrazinobenzothiazole and its Derivatives
| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Mercaptobenzothiazole | Hydrazine hydrate (80%) | Ethanol | Reflux | 2-Hydrazinobenzothiazole | 85 | researchgate.netresearchgate.net |
| 2-Hydrazinobenzothiazole | Dicarboxylic acid anhydrides | 96% Ethanol | Stirring at room temp. | N'-Benzothiazolyl-substituted monohydrazides | 70-88 | chemicalpapers.com |
| 2-Mercaptobenzothiazole | Hydrazine hydrate | Ethanol | Reflux, then condensation with oxadiazoles (B1248032) in pyridine | 1,2,4-Triazoles based on benzothiazol-2-amine | Good | nih.gov |
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of 2-Chloro-4,7-dimethoxy-1,3-benzothiazole would be expected to provide key information about the number of different types of protons and their neighboring environments. The aromatic region would likely show two doublets corresponding to the two protons on the benzene (B151609) ring. The chemical shifts of these protons would be influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing benzothiazole (B30560) ring system. Furthermore, two singlets would be anticipated in the aliphatic region, corresponding to the six protons of the two non-equivalent methoxy groups at positions 4 and 7.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.2 | d | 1H | Ar-H |
| ~6.7-7.1 | d | 1H | Ar-H |
| ~3.9 | s | 3H | OCH₃ |
| ~3.8 | s | 3H | OCH₃ |
Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
The ¹³C NMR spectrum is crucial for identifying all unique carbon atoms in the molecule. For this compound, nine distinct signals would be expected. These would include signals for the two aromatic CH carbons, the five carbons of the benzothiazole core (including the carbon bearing the chlorine atom), and the two methoxy carbons. The chemical shifts would provide evidence for the connectivity of the molecule.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160-170 | C=N |
| ~145-155 | C-O |
| ~140-150 | C-O |
| ~130-140 | C-S |
| ~120-130 | C-Cl |
| ~110-120 | Ar-C |
| ~105-115 | Ar-CH |
| ~100-110 | Ar-CH |
| ~55-60 | OCH₃ |
| ~55-60 | OCH₃ |
Note: The exact chemical shifts would need to be determined from an experimental spectrum.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. For this compound (C₉H₈ClNO₂S), the high-resolution mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z corresponding to its exact mass. The presence of the chlorine atom would be indicated by a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. Key fragmentation pathways would likely involve the loss of a chlorine radical, methyl groups from the methoxy substituents, or cleavage of the benzothiazole ring.
Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy for Vibrational Analysis
FT-IR and FT-Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. The spectra of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methoxy groups, C=N stretching of the thiazole (B1198619) ring, C-O stretching of the methoxy ethers, and C-Cl stretching.
Table 3: Expected Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3000-3100 | Aromatic C-H Stretch |
| ~2850-2960 | Aliphatic C-H Stretch (OCH₃) |
| ~1600-1650 | C=N Stretch |
| ~1450-1550 | Aromatic C=C Stretch |
| ~1200-1250 | Asymmetric C-O-C Stretch |
| ~1000-1050 | Symmetric C-O-C Stretch |
| ~700-800 | C-Cl Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to exhibit absorption bands corresponding to π→π* and n→π* transitions within the aromatic and heterocyclic ring systems. Solvatochromic studies, involving the measurement of spectra in solvents of varying polarity, could reveal shifts in the absorption maxima, providing insights into the nature of the electronic transitions and the polarity of the molecule's excited state.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages for this compound would be compared to the theoretical values calculated from its molecular formula, C₉H₈ClNO₂S, to confirm its elemental composition and purity.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.01 | 47.06 |
| Hydrogen | H | 1.01 | 3.51 |
| Chlorine | Cl | 35.45 | 15.44 |
| Nitrogen | N | 14.01 | 6.10 |
| Oxygen | O | 16.00 | 13.93 |
| Sulfur | S | 32.07 | 13.98 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the purification and purity verification of synthesized compounds. These techniques separate components of a mixture based on their differential distribution between a stationary and a mobile phase.
Thin Layer Chromatography (TLC) serves as a rapid and effective preliminary tool for monitoring the progress of chemical reactions and for the initial assessment of compound purity. For a compound like this compound, a TLC analysis would involve spotting a solution of the compound onto a silica (B1680970) gel plate (the stationary phase) and developing it with a suitable solvent system (the mobile phase), often a mixture of ethyl acetate (B1210297) and n-hexane. The separation is based on the compound's polarity. After development, the plate is visualized under UV light to reveal the spot corresponding to the compound. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. An ideal TLC for a pure compound would show a single spot.
Hypothetical TLC Data for this compound
| Parameter | Value |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate/n-Hexane (3:7 v/v) |
| Retention Factor (Rf) | 0.65 |
| Visualization | UV light (254 nm) |
High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique used for the separation, identification, and quantification of individual components in a mixture. For benzothiazole derivatives, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water).
A UV-Vis detector is frequently used, as benzothiazoles typically exhibit strong UV absorbance. The retention time (the time it takes for the compound to elute from the column) is a key parameter for identification, while the peak area in the chromatogram is proportional to the concentration, allowing for purity determination. For certain benzothiazole derivatives that are fluorescent, a fluorescence detector can offer higher sensitivity and selectivity.
Hypothetical HPLC Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at 280 nm |
| Retention Time | 5.8 minutes |
| Purity (by area %) | >99% |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of GC with the detection power of MS. It is particularly useful for the analysis of volatile and thermally stable compounds. While the volatility of this compound would need to be considered, GC-MS could provide definitive structural information and identify trace impurities.
In a typical GC-MS analysis of benzothiazole compounds, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that can be used to confirm the molecular structure of the compound.
Hypothetical GC-MS Data for this compound
| Parameter | Value |
|---|---|
| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 120°C (3 min) to 260°C at 6°C/min |
| Ionization Mode | Electron Ionization (70 eV) |
| Molecular Ion (M+) | m/z 229/231 (in a 3:1 ratio due to 35Cl/37Cl isotopes) |
| Key Fragments | m/z 194 (M-Cl)+, m/z 179 (M-Cl-CH3)+ |
Surface and Material Characterization Techniques
While typically applied to solid-state materials, these techniques can provide valuable information about the morphology, elemental composition, and thermal stability of crystalline or deposited forms of this compound. No specific studies employing these techniques on this compound have been identified in the public domain. However, the general application of these methods to related organic materials is well-established.
Atomic Force Microscopy (AFM): Provides high-resolution, three-dimensional images of the surface topography at the nanoscale. It would be used to study the surface morphology of thin films or crystals of the compound.
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS would be used to confirm the presence and chemical environment of chlorine, sulfur, nitrogen, carbon, and oxygen on the surface of the material.
Scanning Electron Microscopy (SEM): Produces images of a sample by scanning the surface with a focused beam of electrons. SEM would be used to visualize the micromorphology, crystal habit, and particle size distribution of the solid compound.
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA would be used to determine the thermal stability and decomposition profile of this compound. Benzothiazole derivatives are often noted for their thermal stability.
Brunauer-Emmett-Teller (BET) Analysis: A technique for determining the specific surface area of a material. This would be relevant if the compound were being investigated for applications where a high surface area is important, such as in catalysis or as a material in organic electronics.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Ethyl acetate |
| n-Hexane |
| Acetonitrile |
Biological and Pharmacological Research on this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research data on the biological and pharmacological activities of the specific chemical compound This compound .
Extensive searches for antineoplastic, anticancer, and antimicrobial studies related to this compound have not yielded any specific findings. Consequently, the detailed outline focusing on its inhibition of cancer cell proliferation, mechanisms of action in oncological pathways, activity spectrum across various human cancer cell lines, and its antibacterial or antifungal efficacy cannot be populated with scientifically validated information at this time.
The scientific community has conducted research on various other benzothiazole analogues, and this class of compounds has shown promise in both oncology and infectious disease research. However, the specific biological profile of this compound remains uninvestigated or unpublished in the available scientific literature.
Therefore, the subsequent sections of this article, as per the requested outline, cannot be generated due to the absence of specific research on the title compound.
Biological and Pharmacological Research on 2 Chloro 4,7 Dimethoxy 1,3 Benzothiazole and Benzothiazole Analogues
Antimicrobial Efficacy
Antiviral Properties, Including Anti-HIV Activity
The benzothiazole (B30560) nucleus is a crucial component in the development of novel antiviral agents, with numerous derivatives showing potent activity against several viruses, including Human Immunodeficiency Virus (HIV). nih.govmdpi.com Although no benzothiazole-based drug has yet achieved clinical approval for HIV treatment, in vitro and in vivo studies have identified promising candidates that target key viral enzymes like reverse transcriptase (RT). nih.gov
Hybrid molecules incorporating the benzothiazole scaffold have been a successful strategy. For instance, benzothiazolyl-coumarin hybrids have demonstrated potent antiviral activity against the wild-type HIV-1 strain. nih.gov A notable example, a 6-chlorobenzothiazole derivative, showed a promising anti-HIV effect with an EC₅₀ (50% effective concentration) of less than 7 μg/ml. nih.gov Similarly, the combination of benzothiazole with other heterocyclic systems like isothiazole (B42339) has been explored. While a methyl derivative of a benzo[d]isothiazole-Schiff base hybrid had an EC₅₀ value greater than 5 µm, it highlights the ongoing efforts in this area. nih.gov
Researchers have also identified non-nucleoside reverse transcriptase inhibitors (NNRTIs) among benzothiazole derivatives. mdpi.com One such compound, 2-(p-chlorophenoxymethyl)benzothiazole, was found to be a potent inhibitor of the RT enzyme, with an IC₅₀ (50% inhibitory concentration) value of 0.34 µmol/l. nih.gov Another series of benzothiazole derivatives was designed to mimic a fused tetracyclic indole (B1671886), leading to the discovery of a 5-nitroisobenzothiazole derivative as a potent anti-HIV agent. nih.gov Furthermore, a compound featuring a benzothiazole ring linked to an indole moiety, (3-(Benzothiazol-2-ylmethyl)-6-methoxy-2-methyl-1H-indol-1-yl)(4-chlorophenyl)methanone, was found to be active against a strain of HIV. mdpi.com
Beyond HIV, benzothiazole analogues have shown efficacy against other viruses. Pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives exhibited potential antiviral effects against Herpes Simplex Virus 1 (HSV-1), achieving a 50–61% reduction in viral plaques. nih.gov Additionally, certain benzothiazole derivatives have been identified as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. mdpi.com
Table 1: Anti-HIV Activity of Selected Benzothiazole Analogues
| Compound/Derivative Class | Target/Strain | Activity Metric | Result | Citation |
|---|---|---|---|---|
| 6-Chlorobenzothiazole-Coumarin Hybrid | HIV-1 (wild type) | EC₅₀ | < 7 µg/ml | nih.gov |
| 2-(p-chlorophenoxymethyl)benzothiazole | HIV-1 Reverse Transcriptase | IC₅₀ | 0.34 µmol/l | nih.gov |
| Benzo[d]isothiazole-Schiff Base Hybrid | HIV-1 (Retrovirus) | EC₅₀ | > 5 µm | nih.gov |
Anti-inflammatory and Analgesic Potentials
Benzothiazole derivatives have emerged as a significant class of compounds with promising anti-inflammatory and analgesic properties. biomedpharmajournal.orgnih.gov Research has focused on developing these compounds as alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), aiming for comparable efficacy with potentially fewer side effects. nih.gov
Several studies have demonstrated the potent anti-inflammatory activity of benzothiazole analogues in preclinical models. For example, in a carrageenan-induced rat paw edema model, a standard test for acute inflammation, certain benzothiazole derivatives showed a substantial decrease in edema volume. jchemrev.comnih.gov One study reported that a 5-chloroindolylbenzothiazole derivative inhibited edema by 72.2% at a dose of 100 mg/kg, proving to be a highly effective anti-inflammatory agent. jchemrev.com Another investigation found that compounds combining benzothiazole with benzenesulphonamide and carboxamide moieties, specifically compounds designated 17c and 17i, inhibited edema by up to 80% and 78%, respectively, after 3 hours. nih.gov The anti-inflammatory effect of some derivatives has been found to be comparable to that of the standard drug diclofenac. nih.gov
In addition to their anti-inflammatory effects, many benzothiazole derivatives also exhibit significant analgesic activity. biomedpharmajournal.org The aforementioned 7-chloroindolylbenzothiazole derivative was identified as the most effective analgesic in its series, with a pain inhibition percentage of 69.2%. jchemrev.com In a separate study evaluating benzothiazole-benzamide derivatives, all tested compounds showed promising analgesic activity compared to diclofenac. biomedpharmajournal.org Two compounds in this series were found to be highly potent analgesics. biomedpharmajournal.org The combined anti-inflammatory and analgesic properties make these compounds attractive candidates for further development. jchemrev.comnih.gov
Table 2: Anti-inflammatory and Analgesic Efficacy of Benzothiazole Derivatives
| Derivative Class | Activity | Model/Test | Efficacy | Citation |
|---|---|---|---|---|
| 5-Chloroindolylbenzothiazole | Anti-inflammatory | Edema Inhibition | 72.2% | jchemrev.com |
| 7-Chloroindolylbenzothiazole | Analgesic | Pain Inhibition | 69.2% | jchemrev.com |
| Benzothiazole-Benzamide Analogues | Analgesic | - | Highly potent vs. Diclofenac | biomedpharmajournal.org |
| Benzothiazole-Benzenesulphonamide Hybrids | Anti-inflammatory | Carrageenan-induced edema | Up to 80% inhibition | nih.gov |
Antioxidant Profiles and Reactive Species Scavenging Abilities
The antioxidant potential of benzothiazole derivatives has been a subject of significant research, with many analogues demonstrating the ability to scavenge reactive oxygen species (ROS) and protect against oxidative stress. nih.govnih.gov Oxidative stress is implicated in numerous diseases, making antioxidant capabilities a valuable therapeutic property. nih.gov
The antioxidant activity of these compounds has been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov Studies on benzothiazoles bearing a pyrrole (B145914) ring showed notable antioxidant profiles. nih.gov The ability of these compounds to act as antioxidants can be synergistic with other biological activities, such as photoprotection against UV-induced skin damage. nih.gov
Benzothiazole (BTH) itself has been shown to modulate ROS metabolism in plant systems, which can provide insights into its mechanisms. nih.gov In one study, BTH treatment induced a moderate increase in ROS, which acted as signaling molecules to activate the plant's own antioxidant defense systems. nih.gov This led to significantly elevated activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX). nih.gov These enzymes are crucial for detoxifying superoxide radicals and hydrogen peroxide (H₂O₂). nih.gov BTH treatment also increased the levels of non-enzymatic antioxidants such as ascorbic acid (AsA) and glutathione (B108866) (GSH), which directly contribute to eliminating ROS and protecting cell membrane integrity. nih.gov While this research was conducted in plants, it suggests that benzothiazoles can influence cellular redox homeostasis, a mechanism that could be relevant in mammalian systems as well. nih.gov
Antidiabetic Applications and Metabolic Pathway Modulation
Benzothiazole derivatives are being investigated for their potential in managing diabetes mellitus, with studies indicating they can modulate key metabolic pathways involved in glucose homeostasis. jchemrev.comseejph.com These compounds have shown promise by affecting glucose and lipid metabolism, enhancing glucose uptake, and potentially improving insulin (B600854) secretion. seejph.com
One of the key mechanisms explored is the enhancement of glucose uptake in peripheral tissues like skeletal muscle and adipose tissue. seejph.com Some benzothiazole derivatives have been found to improve glucose absorption in L6 myotubes, which are skeletal muscle cells. seejph.com This action is believed to be mediated by the activation of AMP-activated protein kinase (AMPK), which promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby facilitating glucose entry into the cell. seejph.com
Furthermore, benzothiazole-coumarin derivatives have been reported to improve insulin sensitivity and secretion. seejph.com They are thought to influence pancreatic β-cells, which are responsible for producing and releasing insulin. seejph.com One proposed mechanism involves the modulation of intracellular calcium dynamics; by potentially affecting Ca²⁺ channels, these compounds could enhance insulin release. seejph.com The metabolic fate of benzothiazole has also been studied, with research identifying several ring-cleavage products, indicating that the core structure is actively metabolized in vivo. nih.gov This metabolic activity is a critical consideration in the development of any therapeutic agent.
Antitubercular Activity and Mycobacterium Inhibition
The fight against tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), has been significantly bolstered by research into benzothiazole derivatives, which have emerged as a potent class of antimycobacterial agents. nih.govresearchgate.netnih.gov Many analogues exhibit bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) strains of Mtb. nih.govnih.gov
A primary target for many antitubercular benzothiazoles is decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the synthesis of the mycobacterial cell wall component, arabinogalactan. researchgate.netnih.gov Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death. researchgate.net Another identified target is MmpL3, a transporter involved in moving mycolic acids, which are also critical for the cell envelope. nih.gov
Medicinal chemistry efforts have led to the development of highly potent benzothiazole amides. One advanced lead compound, CRS400393, demonstrated excellent potency with Minimum Inhibitory Concentration (MIC) values ranging from 0.03 to 0.12 µg/mL against Mycobacterium abscessus and 1-2 µg/mL against Mycobacterium avium complex. nih.gov Another study identified a benzothiazole derivative, {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone, with significant activity against both the H37Rv (MIC = 1 µg/mL) and an MDR-Mtb strain (MIC = 2 µg/mL). nih.gov Additionally, some 2-amino benzothiazoles have shown bactericidal activity against both replicating and non-replicating Mtb. asm.org Recent work has also focused on designing benzothiazoles that increase the permeability of the mycobacterial cell envelope, thereby creating a synergistic effect with existing antibiotics like rifampicin. nih.gov
Table 3: Antitubercular Activity of Selected Benzothiazole Analogues
| Compound/Derivative Class | Target Organism/Strain | Target Enzyme | MIC (Minimum Inhibitory Concentration) | Citation |
|---|---|---|---|---|
| CRS400393 (Benzothiazole amide) | Mycobacterium abscessus | MmpL3 (putative) | 0.03 - 0.12 µg/mL | nih.gov |
| CRS400393 (Benzothiazole amide) | Mycobacterium avium complex | MmpL3 (putative) | 1 - 2 µg/mL | nih.gov |
| {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone | M. tuberculosis H37Rv | DAPA (putative) | 1 µg/mL | nih.gov |
| {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone | MDR-M. tuberculosis | DAPA (putative) | 2 µg/mL | nih.gov |
| Crowded Benzothiazoles (cBTs) | M. tuberculosis | DprE1 | - | researchgate.net |
Anticonvulsant Properties and Neurological Modulation
Benzothiazole derivatives have shown significant potential in the field of neurology, with research demonstrating their utility as anticonvulsants and as modulators of various neurological pathways. jchemrev.comtandfonline.commdpi.com The structural versatility of the benzothiazole scaffold has allowed for the development of compounds that interact with key targets in the central nervous system (CNS). mdpi.comnih.gov
The most prominent clinically used benzothiazole is Riluzole (2-amino-6-trifluoromethoxybenzothiazole), which is approved for the treatment of amyotrophic lateral sclerosis (ALS). mdpi.comnih.gov Its neuroprotective effects are attributed to its ability to inhibit glutamate (B1630785) release, block voltage-gated sodium channels, and non-competitively inhibit NMDA receptors. mdpi.comnih.gov The success of Riluzole has spurred further investigation into benzothiazole analogues for other neurodegenerative conditions like Alzheimer's disease. nih.govtandfonline.com
In the context of epilepsy, several benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant activity. biomedpharmajournal.org For example, a series of benzothiazole-benzamide derivatives, initially designed for their anticonvulsant properties, also displayed notable analgesic and antidepressant effects, suggesting a broad modulation of neurological pathways. biomedpharmajournal.org Other research has focused on developing multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases. nih.govtandfonline.com One such approach combines a histamine (B1213489) H₃ receptor (H₃R) antagonist pharmacophore with an acetylcholinesterase (AChE) inhibitor, both relevant targets in Alzheimer's disease. nih.gov A pyrrolidinyl-linked benzothiazole derivative from this research emerged as a promising MTDL with high affinity for the H₃R and inhibitory activity against AChE, butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B). tandfonline.com
Antimalarial and Anthelmintic Efficacy
The benzothiazole scaffold has been a fruitful source of compounds with potent activity against parasitic diseases, including malaria and helminth infections. tandfonline.com A systematic review of the literature identified 232 benzothiazole analogues with significant antiplasmodial activity against various strains of the malaria parasite, Plasmodium falciparum. malariaworld.orgnih.gov These compounds exert their effects through various mechanisms, including the inhibition of essential P. falciparum enzymes. malariaworld.orgnih.gov Structure-activity relationship studies indicate that the substitution pattern on the benzothiazole ring is critical for determining the compound's antimalarial potency. malariaworld.orgnih.gov For instance, studies on benzothiazole hydrazones revealed that 3,5- and 3,4-hydroxy-substituted derivatives were particularly effective against P. falciparum. nih.gov
In addition to their antimalarial properties, benzothiazole derivatives have demonstrated significant anthelmintic efficacy. ijnrd.orgresearchgate.net These compounds are investigated for their ability to cause paralysis and death in parasitic worms. ijnrd.orgresearchgate.net In one study, novel benzothiazole derivatives containing indole moieties were synthesized and evaluated for their activity against the earthworm Pheretima posthuma, a common model for screening anthelmintic drugs. researchgate.net Several of the synthesized compounds showed good anthelmintic activity when compared to the standard drug, albendazole. researchgate.net Another study synthesized a series of benzothiazole derivatives and also reported good anthelmintic activity, highlighting the potential of this chemical class to yield new treatments for helminthiasis. ijnrd.org
Enzyme Inhibition Studies
The structural versatility of the benzothiazole core allows for its interaction with a diverse range of enzymatic targets, leading to the development of potent and selective inhibitors for various diseases.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.
Benzothiazole derivatives have been extensively investigated as carbonic anhydrase inhibitors. A series of novel 2-aminobenzothiazole (B30445) derivatives with a sulfonamide group at the 6-position were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov Most of these compounds demonstrated high potency, particularly against the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (KIs) in the nanomolar range. nih.gov The ubiquitous cytosolic isoform hCA II was also effectively inhibited with KIs ranging from 3.5 to 45.4 nM. nih.gov
Further studies involved the development of benzothiazole-based sulphonamides and carboxylic acids as analogues of the clinical trial candidate SLC-0111. These analogues showed significant inhibitory profiles against the tumor-related hCA IX and XII isoforms, with KIs between 16.4 and 65.3 nM for hCA IX, and 29.3 to 57.5 nM for hCA XII. nih.gov
Additionally, novel benzothiazole derivatives incorporating amino acid moieties (glycine, methionine, alanine, and phenylalanine) have been synthesized. These conjugates were found to be effective inhibitors of hCA V and hCA II, with inhibition constants in the micromolar range. tandfonline.com
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Benzothiazole Analogues KI (Inhibition Constant) values indicate the concentration of the inhibitor required to decrease the maximal rate of the enzyme's reaction by half.
| Compound Class | Target Isoform(s) | Inhibition Constant (KI) Range |
|---|---|---|
| 2-Aminobenzothiazole-6-sulfonamides | hCA II | 3.5 - 45.4 nM |
| hCA IX, hCA XII | Nanomolar range | |
| Benzothiazole-based SLC-0111 Analogues (Sulfonamides) | hCA IX | 16.4 - 65.3 nM |
| hCA XII | 29.3 - 57.5 nM |
Beta-secretase 1 (BACE1) is a key enzyme in the pathogenesis of Alzheimer's disease (AD), as it initiates the production of amyloid-β (Aβ) peptides, which accumulate to form toxic plaques in the brain. nih.govnih.gov Therefore, inhibiting BACE1 is a primary therapeutic strategy for AD. nih.govnorthwestern.edu
The benzothiazole scaffold has emerged as a promising framework for the design of BACE1 inhibitors. Riluzole, a benzothiazole-containing drug used to treat amyotrophic lateral sclerosis, has been a structural basis for designing new BACE1 inhibitors. nih.govnih.gov In one study, a series of benzothiazole derivatives were designed based on the structures of Atabecestat and Riluzole. tandfonline.comnih.gov One of the most promising compounds from this series, compound 72, exhibited selective inhibition of BACE1 with an IC50 value of 121.65 nM, showing approximately four-fold selectivity over the homologous enzyme BACE2 (IC50 = 480.92 nM). tandfonline.comnih.gov This selectivity is a critical factor, as the inhibition of BACE2 may be associated with adverse effects. nih.gov
Another line of research explored benzothiazole-isothiourea derivatives as multi-target agents for AD. These compounds were evaluated for their ability to inhibit both acetylcholinesterase (AChE) and Aβ1-42 aggregation. One derivative, compound 3t, demonstrated the best dual activity. nih.gov Furthermore, a molecular docking study of five benzothiazole derivatives against the human BACE-1 complex identified a thiazoloquinazolinedione derivative as having a strong binding affinity. ijpbs.com
Table 2: BACE1 Inhibition by Benzothiazole Derivatives IC50 (Half maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | BACE1 IC50 | BACE2 IC50 | Selectivity (BACE2/BACE1) |
|---|---|---|---|
| Compound 72 | 121.65 nM | 480.92 nM | ~4-fold |
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR) pathway, which is essential for cell survival, particularly in cancer cells. nih.govresearchgate.net Inhibition of ATR kinase can lead to the death of cancer cells, making it a promising target for cancer therapy. researchgate.net
A novel series of benzothiazole and chromone (B188151) derivatives have been synthesized and evaluated for their potential as ATR kinase inhibitors. nih.govmdpi.com In this study, several compounds showed significant cytotoxic activity against HCT116 and HeLa cancer cell lines. nih.govnih.gov Three compounds, in particular, 2c, 7h, and 7l, demonstrated high potency. nih.govnih.gov Compound 7l exhibited the best IC50 values in both cell lines. nih.govnih.gov Further investigation through immunoblot assays confirmed that these compounds could inhibit the ATR signaling pathway by affecting the phosphorylation of Chk1, a downstream target of ATR. nih.gov Molecular docking studies also suggested that these compounds bind to the ATR kinase domain in a manner similar to known ATR inhibitors. nih.govnih.gov
Table 3: Cytotoxic Activity of Benzothiazole-Chromone Derivatives in Cancer Cell Lines IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability.
| Compound | HCT116 IC50 (µM) | HeLa IC50 (µM) |
|---|---|---|
| 2c | 3.670 | 2.642 |
| 7h | 6.553 | 3.995 |
The rise of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. Benzothiazole derivatives have been identified as inhibitors of several essential bacterial enzymes. researchgate.netresearchgate.net
One key target is the enzyme MurB (UDP-N-acetylenolpyruvylglucosamine reductase), which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. nih.gov Thiazolidin-4-one derivatives of benzothiazole have been synthesized and shown to have significant antibacterial activity against Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) comparable to standard antibiotics like streptomycin (B1217042) and ampicillin. nih.gov Docking analysis indicated that these compounds form stable complexes with the E. coli MurB enzyme. nih.gov
Another bacterial enzyme targeted by benzothiazole derivatives is dihydroorotase, which is essential for pyrimidine (B1678525) synthesis. Several benzothiazole compounds have been shown to suppress the activity of E. coli dihydroorotase. researchgate.net
Fungal infections are a significant cause of morbidity and mortality, and the emergence of drug-resistant strains is a major concern. Lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane, is a primary target for antifungal drugs, particularly the azoles. nih.govpibb.ac.cnnih.gov
Research has indicated that benzothiazole derivatives also possess potent antifungal properties. orientjchem.orghumanjournals.comscielo.br Preliminary mechanism studies suggest that some of these compounds may exert their antifungal effect by inhibiting the CYP51 of Candida albicans. researchgate.net Docking studies of newly synthesized heteroarylated benzothiazoles have shown that inhibition of 14-lanosterol demethylase is a likely mechanism for their antifungal activity. mdpi.com Furthermore, a series of benzothiazole derivatives were designed by modifying the scaffold of FTR1335, a known N-myristoyltransferase (NMT) inhibitor, resulting in compounds with a broad spectrum of antifungal activity. rsc.org One such compound, 6m, demonstrated significant in vivo antifungal activity in a Caenorhabditis elegans-Candida albicans infection model. rsc.org
Poly(ADP-ribose) polymerase (PARP) enzymes are involved in various cellular processes, including DNA repair and cell death. PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for cancers with deficiencies in other DNA repair pathways.
A novel inhibitor scaffold, nih.govorientjchem.orgnih.govtriazolo[3,4-b]benzothiazole (TBT), has been identified as a potent nicotinamide (B372718) mimic that inhibits human poly- and mono-ADP-ribosylating enzymes. nih.govacs.org The substitution pattern on the TBT core dictates its selectivity for different PARP family members. nih.gov For instance, 3-amino derivatives have been identified as potent inhibitors of several mono-ADP-ribosyltransferases (mono-ARTs), including PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15, with potencies in the nanomolar range. nih.gov Notably, one such derivative, compound 27 (OUL232), is the most potent PARP10 inhibitor discovered to date, with an IC50 of 7.8 nM, and is also the first reported inhibitor of PARP12. nih.gov The synthesis of a precursor to these potent PARP inhibitors, 2-hydrazino-4,7-dimethoxy-1,3-benzothiazole, highlights the relevance of the dimethoxy-benzothiazole core in this class of inhibitors. nih.gov
Table 4: Inhibition of PARP Enzymes by a nih.govorientjchem.orgnih.govTriazolo[3,4-b]benzothiazole Derivative (Compound 27/OUL232) IC50 values represent the concentration of the compound required for 50% inhibition of enzyme activity.
| Enzyme | IC50 (nM) |
|---|---|
| PARP10 | 7.8 |
| PARP15 | 56 |
Structure Activity Relationship Sar and Rational Drug Design
Impact of Substituent Position and Electronic Effects on Biological Activity
The biological activity of benzothiazole (B30560) derivatives is profoundly influenced by the nature and position of substituents on the fused ring system. The electronic properties of these substituents, whether electron-donating (EDG) or electron-withdrawing (EWG), can alter the electron density of the benzothiazole core, thereby affecting its interaction with biological targets. nih.gov
Studies on various benzothiazole derivatives have shown that the introduction of different functional groups can tune the molecule's electronic and optical properties. nih.gov For instance, the substitution of an electron-withdrawing group like a nitro (-NO2) group can lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which in turn reduces the energy gap and can be advantageous for charge transport and optoelectronic properties. nih.gov Conversely, electron-donating groups such as methyl (-CH3) or methoxy (B1213986) (-OCH3) groups can increase the electron density and modulate the molecule's binding affinity and metabolic stability. nih.govjchemrev.com
The position of these substituents is equally critical. For example, in a series of benzothiazole sulfonamide derivatives tested for antidiabetic effects, compounds with a methoxy group at position 5 of the benzothiazole ring demonstrated the most potent activity. jchemrev.com Similarly, the location of substituents can impact the molecule's ability to form crucial interactions within a receptor's binding pocket, thereby dictating its efficacy and selectivity. researchgate.net
Role of the Chloro Group at Position 2 in Activity Modulation
Functionally, the 2-chloro substituent can act as a reactive handle or a leaving group, allowing for further chemical modifications to generate a library of derivatives. nih.govnih.gov For instance, the chloro group can be displaced by various nucleophiles, such as amines, to create new compounds with potentially enhanced or altered biological activities. nih.gov This strategy has been employed in the synthesis of N-substituted-2-azetidinones from 2-aminobenzothiazoles, where a chloroacetyl chloride is used as a key reagent. nih.gov
Furthermore, the chloro group can participate in halogen bonding, a noncovalent interaction that can contribute to the binding affinity of a ligand to its protein target. The size and electronegativity of the chlorine atom can also sterically influence the orientation of the molecule within a binding site, thereby affecting its activity. The presence of a chloro substituent on a 2-aminothiophenol (B119425) starting material has been noted to affect the yield of synthesized benzothiazoles, indicating its influence on reactivity. mdpi.com
Influence of Methoxy Substituents at Positions 4 and 7 on Pharmacological Profiles
The methoxy (-OCH3) groups at positions 4 and 7 of the benzene (B151609) ring in 2-Chloro-4,7-dimethoxy-1,3-benzothiazole are expected to significantly influence its pharmacological profile. Methoxy groups are electron-donating by resonance and can increase the electron density of the aromatic ring. This can enhance interactions with electron-deficient regions of a biological target.
From a pharmacokinetic perspective, methoxy groups can impact metabolic stability. They are susceptible to O-demethylation by cytochrome P450 enzymes, which can be a primary metabolic pathway. The position of these groups is crucial; for instance, research on antifungal benzothiazole derivatives highlighted that methoxy substitution can lead to potent bioactivity. researchgate.net In a study of benzothiazole derivatives as tubulin polymerization inhibitors, a trimethoxyphenyl scaffold was found to be a key feature for activity, underscoring the importance of methoxy groups in binding to the colchicine (B1669291) site of tubulin. nih.gov The presence of methoxy groups has also been shown to improve the potency of certain antitubercular agents. jchemrev.com
The following table illustrates the effect of different substituents on the anticancer activity of some benzothiazole derivatives, highlighting the role of methoxy groups.
| Compound ID | Substituent at Position 5 | Substituent at Position 6 | Antiproliferative Activity (IC50 in µM) against HT-1376 cells |
| 4g | -CH3 | -CH3 | 26.51 |
| Cisplatin | N/A | N/A | 14.85 |
| Data derived from a study on N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives. researchgate.net |
Significance of Molecular Planarity in Receptor Binding and DNA Interaction
The benzothiazole nucleus is a planar aromatic system, and this planarity is often a critical factor for its biological activity, particularly for compounds that act by intercalating with DNA or binding to planar pockets in receptors. mdpi.comresearchgate.net The fused benzene and thiazole (B1198619) rings create a rigid, flat structure that can slide between the base pairs of a DNA double helix. dntb.gov.ua
Molecular docking studies have frequently been used to investigate the interaction of benzothiazole derivatives with their targets. mdpi.complos.org These studies often reveal that the planar benzothiazole core fits snugly into hydrophobic pockets or grooves of proteins. mdpi.complos.org For example, the rational design of 1,2-benzothiazine derivatives as potential anticancer agents was based on creating a planar polyaromatic system that could act as a chromophore and interact with DNA or topoisomerase II. mdpi.com Any substituents that disrupt this planarity can lead to a significant loss of activity. Therefore, maintaining the planarity of the benzothiazole system in this compound is likely crucial for its potential interactions with biological macromolecules.
Contribution of Hydrogen Bonding Networks and Hydrophobic Interactions
Weak intermolecular forces, such as hydrogen bonding and hydrophobic interactions, are fundamental to the binding of ligands to their biological targets. nih.gov For benzothiazole derivatives, these interactions play a crucial role in stabilizing the ligand-receptor complex. acs.orgacs.org
The nitrogen and sulfur atoms in the thiazole ring of this compound can act as hydrogen bond acceptors. The methoxy groups can also participate in hydrogen bonding. nih.gov The ability to form these bonds can significantly enhance binding affinity and specificity. researchgate.net For instance, molecular dynamics simulations of 2-(2'-hydroxyphenyl)benzothiazole have shown that hydrogen bonding networks with surrounding water molecules can influence excited-state proton transfer, a key process in its photochemical properties. nih.gov
Hydrophobic interactions are also critical. nih.gov The benzene part of the benzothiazole core is hydrophobic and can interact favorably with nonpolar residues in a protein's binding site. acs.org Docking studies of carborane-based benzothiazole analogues as cannabinoid receptor ligands revealed that hydrophobic interactions, along with π-π stacking and hydrogen bonds, contribute significantly to binding affinity. acs.orgacs.org The optimization of these hydrophobic interactions, sometimes at the expense of hydrogen bonds, can lead to tighter binding and enhanced biological activity. nih.gov
The following table shows binding energy values from a docking study of benzothiazole derivatives, illustrating the importance of these interactions.
| Compound | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) |
| 2m (meta-carborane derivative) | Human CB2R | Lys408, Lys91, Phe76 | -10.25 |
| 2o (ortho-carborane derivative) | Human CB2R | Val95, Ile92, Phe165 | -9.46 |
| 2p (para-carborane derivative) | Human CB2R | Val95, Ile92, Phe165 | -9.22 |
| Data derived from a docking study of carborane-based benzothiazole analogues with the human Cannabinoid Receptor Type 2 (CB2R). acs.org |
Rational Design Principles for Optimized Therapeutic and Agrochemical Agents
Based on the structure-activity relationships of benzothiazole derivatives, several rational design principles can be proposed for developing optimized therapeutic and agrochemical agents based on the this compound scaffold. nih.govresearchgate.net
Modification at the 2-Position: The 2-chloro group serves as a versatile anchor for introducing a wide range of substituents through nucleophilic substitution. Designing libraries of compounds with different groups at this position can help in fine-tuning activity and selectivity. nih.gov
Exploring Substituent Effects on the Benzene Ring: The methoxy groups at positions 4 and 7 provide a starting point. The synthesis of analogues with these groups shifted to other positions (e.g., 5 or 6) or replaced with other electron-donating or electron-withdrawing groups can help to probe the electronic and steric requirements of the target binding site. jchemrev.com
Maintaining Planarity: For targets like DNA or enzymes with planar binding pockets, it is crucial to maintain the planarity of the benzothiazole ring system. Substituents should be chosen carefully to avoid steric hindrance that could force the rings out of plane. mdpi.com
Optimizing Intermolecular Interactions: The design should aim to maximize favorable interactions like hydrogen bonds and hydrophobic contacts. This can be achieved by introducing functional groups that can act as hydrogen bond donors or acceptors, and by modulating the lipophilicity of the molecule to enhance hydrophobic interactions. nih.gov Molecular modeling and docking studies are invaluable tools in this optimization process. nih.govbue.edu.eg
By systematically applying these principles, it is possible to rationally design novel derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties for various applications.
Computational Chemistry and in Silico Investigations
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. While specific molecular docking studies for 2-Chloro-4,7-dimethoxy-1,3-benzothiazole are not widely detailed in available research, the methodology is broadly applied to benzothiazole (B30560) derivatives to explore their therapeutic potential. nih.govnih.gov
The process involves placing the ligand (this compound) into the binding site of a target protein, such as an enzyme or receptor. An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each to estimate the binding affinity. nih.gov For instance, studies on other benzothiazole hybrids have successfully used docking to analyze interactions with targets like Candida sterol 14-α demethylase (CYP51) and kinases such as VEGFR-2 and BRAF. nih.govnih.gov Such simulations for this compound would identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in a target's active site, guiding the design of more potent and selective inhibitors. nih.gov
Table 1: Illustrative Molecular Docking Parameters This table represents typical parameters that would be determined in a molecular docking study of the target compound.
| Parameter | Description | Illustrative Value |
|---|---|---|
| Target Protein | The specific enzyme or receptor being investigated (e.g., a kinase, demethylase). | VEGFR-2, BRAF Kinase |
| Binding Energy | An estimation of the ligand-target binding affinity. More negative values indicate stronger binding. | -8.5 kcal/mol |
| Key Interacting Residues | Specific amino acids in the target's binding pocket that form significant bonds with the ligand. | Cys919, Asp1046, Glu885 |
| Type of Interactions | The nature of the chemical bonds formed (e.g., hydrogen bonds, pi-pi stacking, hydrophobic). | Hydrogen bond with Cys919, Hydrophobic interaction with Val848 |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. scirp.org DFT calculations, often performed at levels like B3LYP/6-311++G(d,p), can determine optimized molecular geometry, vibrational frequencies, and various electronic properties. nbu.edu.saproteobiojournal.com These calculations provide a foundational understanding of the molecule's intrinsic characteristics. scirp.org
The frontier molecular orbitals, HOMO and LUMO, are central to understanding chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. core.ac.uk The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron. nbu.edu.saresearchgate.net
Analysis of benzothiazole derivatives shows that the distribution of these orbitals often localizes on specific parts of the molecule, indicating the likely regions of electron donation and acceptance. ukm.mynih.gov For this compound, the electron-donating methoxy (B1213986) groups and the electron-withdrawing chloro group would significantly influence the energies and localization of these orbitals.
Table 2: Representative HOMO-LUMO Data for a Benzothiazole Derivative This table illustrates the kind of data generated from a DFT analysis for understanding reactivity.
| Parameter | Description | Typical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.8 eV |
| Energy Gap (ΔE) | The difference between LUMO and HOMO energies, indicating chemical stability. | 4.4 eV |
| Ionization Potential (I) | Energy required to remove an electron (approximated as -EHOMO). | 6.2 eV |
| Electron Affinity (A) | Energy released when an electron is added (approximated as -ELUMO). | 1.8 eV |
| Global Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ). | 2.2 eV |
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. scirp.org The map uses a color scale to show different potential values.
Red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.
Green regions represent neutral potential.
For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their high electronegativity, identifying them as sites for electrophilic interaction. Conversely, positive potential might be observed around the hydrogen atoms. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, tracking the motions of atoms and molecules over time. nih.gov For this compound, an MD simulation could be used to study its conformational flexibility and the stability of its interaction with a biological target, once a promising binding pose is identified through molecular docking. nih.gov
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
In silico prediction of ADME properties is a crucial step in early-stage drug discovery to assess the "drug-likeness" of a compound. Various computational models are used to predict these pharmacokinetic properties based on the molecule's structure. For benzothiazole derivatives, these predictions help to identify potential liabilities before committing to costly synthesis and testing. nih.govnih.gov
Key parameters often evaluated include:
Lipinski's Rule of Five: A set of rules to evaluate if a compound has properties that would make it a likely orally active drug.
Topological Polar Surface Area (TPSA): Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Aqueous Solubility (logS): Affects absorption and formulation.
While specific predictions for this compound are not published, we can generate a representative profile based on its structure and data from similar compounds. nih.govresearchgate.net
Table 3: Predicted ADME Properties for this compound This table presents a hypothetical but chemically reasonable ADME profile for the title compound, based on general principles and data for similar heterocyclic molecules.
| Property | Predicted Value | Compliance/Interpretation |
|---|---|---|
| Molecular Weight | 229.68 g/mol | Complies with Lipinski's Rule (< 500) |
| LogP (Octanol/Water) | 2.8 | Complies with Lipinski's Rule (< 5) |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 4 (N, 2xO, S) | Complies with Lipinski's Rule (≤ 10) |
| TPSA | 57.8 Ų | Suggests good intestinal absorption |
| Aqueous Solubility (logS) | -3.5 | Moderately soluble |
| Blood-Brain Barrier Permeation | Likely to cross | Based on LogP and TPSA values |
Emerging Research Avenues and Future Prospects
Development of Multifunctional Benzothiazole (B30560) Compounds with Synergistic Activities
A significant trend in drug discovery is the creation of multifunctional compounds that can address complex, multifactorial diseases by interacting with multiple biological targets. nih.govmdpi.com The benzothiazole scaffold is central to this approach. Researchers are designing hybrid molecules that combine the benzothiazole core with other pharmacologically active moieties to achieve synergistic effects, such as dual anti-inflammatory and anticancer action or combined antioxidant and photoprotective properties. nih.govnih.gov
For instance, studies have focused on synthesizing benzothiazole derivatives that exhibit both antioxidant and antiproliferative activities, making them potential candidates for treating skin damage and certain cancers. nih.govmdpi.com One study reported a benzothiazole derivative, BZTcin4, which showed an excellent photoprotective profile, good antioxidant capacity, and selective antiproliferative activity against human melanoma cells. mdpi.com Another line of research involves creating benzothiazole-profen hybrid molecules, aiming to combine the anti-inflammatory and antioxidant properties of benzothiazoles with the well-known analgesic effects of profens to develop improved non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Table 1: Examples of Multifunctional Benzothiazole Derivatives
| Compound Class | Synergistic Activities Investigated | Potential Application | Reference |
|---|---|---|---|
| 2-Arylbenzothiazoles | Antioxidant, UV-filtering, Antitumor | Skin protection, Cancer therapy | mdpi.com |
| Benzothiazole-hydrazones | Antioxidant, Photoprotective, Anticancer | Cosmeceuticals, Cancer therapy | nih.gov |
| Benzothiazole-Profen Hybrids | Anti-inflammatory, Antioxidant | Improved NSAIDs | nih.gov |
Exploration of Novel Therapeutic Targets and Disease Applications
The versatility of the benzothiazole scaffold allows for its application against a wide range of diseases by targeting various biological molecules. nih.govnih.gov Research is continuously identifying new therapeutic targets for benzothiazole derivatives.
In oncology, novel benzothiazole derivatives are being developed as potent inhibitors of key signaling pathways involved in cancer progression. This includes compounds designed to target receptor tyrosine kinases like VEGFR-2 and EGFR, as well as the PI3K/Akt/mTOR pathway. nih.gov A recent study identified a benzothiazole derivative, B7, that exhibits both anticancer and anti-inflammatory activities by inhibiting the AKT and ERK signaling pathways. nih.gov Another research effort developed benzothiazole-thiadiazole hybrids as dual inhibitors of BRAF and VEGFR-2 kinases, with one compound (4f) showing inhibitory activity comparable to the established drug sorafenib. nih.gov
For neurodegenerative diseases like Alzheimer's, multitarget-directed ligands (MTDLs) based on the benzothiazole structure are being explored. nih.gov These compounds are designed to simultaneously inhibit multiple enzymes such as cholinesterases (AChE, BuChE) and monoamine oxidase B (MAO-B), offering a more holistic treatment approach. nih.gov Furthermore, the benzothiazole scaffold is being used to develop ligands for the cannabinoid receptor type 2 (CB2R), which is a promising target for neuroinflammatory conditions. acs.org
Table 2: Novel Therapeutic Targets for Benzothiazole Derivatives
| Therapeutic Area | Target | Example Compound/Derivative | Reference |
|---|---|---|---|
| Cancer | VEGFR-2, BRAF Kinase | Benzothiazole-1,3,4-thiadiazole hybrids (e.g., 4f) | nih.gov |
| Cancer | AKT, ERK signaling pathways | Compound B7 | nih.gov |
| Alzheimer's Disease | Cholinesterases, MAO-B | Pyrrolidinyl-benzothiazole methanone (B1245722) (3s) | nih.gov |
| Neuroinflammation | Cannabinoid Receptor 2 (CB2R) | Carborane-substituted benzothiazoles | acs.org |
| Viral Infections | HCV, HSV-1, HAdV7 | Benzothiazole-pyrimidine sulfonamides | acs.org |
Integration with Nanotechnology and Advanced Drug Delivery Systems
Nanotechnology offers powerful solutions to challenges in drug delivery, such as poor solubility, lack of specificity, and undesirable side effects. nih.gov The benzothiazole scaffold is being integrated into nanodelivery systems to enhance therapeutic efficacy. Researchers are decorating nanocarriers like liposomes and nanocapsules with benzothiazole derivatives. nih.govnih.gov This strategy leverages the inherent biological affinities of the benzothiazole moiety to target specific cells or tissues.
For example, nanoliposomes decorated with benzothiazole moieties are being investigated for their potential to target Aβ aggregates in Alzheimer's disease, inspired by the high affinity of the benzothiazole-based dye Thioflavin-T for these plaques. nih.gov In another approach, chitosan, a natural polymer, is chemically modified with benzothiazole substituents and then formulated into nanoparticles. mdpi.com These nanoparticles exhibit antibacterial properties and represent a novel platform for antimicrobial drug delivery. mdpi.com Benzotriazole-based nanocapsules have also been studied as effective carriers for anticancer drugs, demonstrating the potential of related heterocyclic structures in targeted delivery. nih.gov
Advancements in Sustainable and Green Synthetic Methodologies
In line with the principles of green chemistry, significant efforts are being made to develop environmentally friendly methods for synthesizing benzothiazole derivatives. mdpi.comnih.gov These methods aim to reduce the use of hazardous reagents, minimize waste, and lower energy consumption compared to traditional synthetic routes. researchgate.net
Key green approaches include:
Microwave-assisted synthesis: This technique often leads to significantly shorter reaction times and higher yields compared to conventional heating methods. wjpr.netscielo.br
Use of green catalysts: Researchers are employing novel, reusable catalysts like SnP2O7 and even enzymes such as laccases to promote the condensation reactions used to form the benzothiazole ring. mdpi.com
Environmentally benign solvents: Reactions are being developed in greener solvents like water, ethanol, or even under solvent-free conditions. mdpi.combohrium.com
One-pot reactions: Multi-component reactions where several steps are combined into a single procedure are being designed to improve efficiency and reduce waste. wjpr.netbohrium.com
Recent studies have demonstrated the synthesis of benzothiazoles from the condensation of 2-aminobenzenethiol with aldehydes using catalysts like ammonium (B1175870) chloride in a methanol-water mixture at room temperature or using a simple H2O2/HCl system in ethanol. mdpi.comresearchgate.net
Pharmacological Profiling and Pre-clinical Development of Lead Compounds
The journey from a promising chemical structure to a viable drug candidate involves extensive pharmacological profiling and pre-clinical evaluation. For benzothiazole derivatives, this process is crucial for identifying lead compounds with optimal efficacy and drug-like properties. researchgate.netijpsr.com Researchers synthesize libraries of related benzothiazole compounds and systematically evaluate them to establish structure-activity relationships (SAR). researchgate.netmdpi.com
This profiling includes a battery of in vitro tests to assess activity against specific targets, such as enzymes or cell lines, and to determine key parameters like IC50 values (the concentration at which a drug inhibits a biological process by 50%). nih.govnih.gov For instance, a series of novel benzothiazole derivatives were screened for anticancer activity, leading to the identification of four compounds with IC50 values in the low micromolar range against three different cancer cell lines. nih.gov Another study profiled new benzothiazole-based compounds for dual anti-inflammatory and anticancer effects, identifying a lead compound (B7) that significantly reduced cancer cell proliferation and lowered inflammatory cytokine levels. nih.gov Promising candidates from these screenings then advance to further pre-clinical studies.
Design of Diagnostic Agents and Pathologic Probes Based on the Benzothiazole Scaffold
The unique photophysical properties of certain benzothiazole derivatives make them excellent candidates for the development of diagnostic agents and pathological probes. nih.govnih.gov Their ability to fluoresce upon binding to specific biological targets is a key feature exploited in this area.
A prominent application is in the imaging of beta-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. Push-pull benzothiazole derivatives have been synthesized that show high binding affinity to Aβ aggregates and can clearly visualize plaques in brain tissue, making them a useful scaffold for developing PET and SPECT imaging agents. nih.gov
Furthermore, benzothiazole-based fluorescent probes are being designed for functional mitochondrial imaging. nih.gov For example, a hydroxythiophene-conjugated benzothiazole (BzT-OH) was developed as a platform molecule. By modifying its hydroxyl group, researchers created probes that can detect changes in pH or monitor endogenous enzyme activity within mitochondria, providing valuable tools for studying mitochondrial dysfunction in various diseases. nih.gov Other benzothiadiazole derivatives have been shown to act as sensors for detecting specific ions like mercury(II) and acetate (B1210297), as well as nitroaromatic compounds, highlighting their versatility in developing chemical sensors. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Chloro-4,7-dimethoxy-1,3-benzothiazole, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclization reactions of substituted precursors under reflux with catalysts like acetic acid. For example, refluxing with DMSO as a solvent for extended periods (e.g., 18 hours) followed by distillation and crystallization in water-ethanol mixtures can yield derivatives with moderate yields (~65%) . Optimization may include adjusting solvent polarity, temperature, and stoichiometric ratios of reagents to improve purity and yield.
Q. How is spectroscopic characterization (NMR, IR, MS) performed to confirm the structure of this compound?
- Methodological Answer :
- NMR : Analyze chemical shifts for methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons in the benzothiazole ring (δ ~6.5–8.0 ppm). Chlorine substituents induce deshielding effects on adjacent protons.
- IR : Confirm C-Cl stretches (~550–650 cm⁻¹) and C-O-C vibrations (~1200–1250 cm⁻¹) for methoxy groups.
- MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with benzothiazole scaffolds.
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. Recrystallization using ethanol-water mixtures can further enhance purity. For thermally stable compounds, vacuum distillation under reduced pressure may also be effective .
Advanced Research Questions
Q. How can crystallographic data (e.g., X-ray diffraction) resolve ambiguities in the structural assignment of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL for refinement provides definitive bond lengths, angles, and torsion angles. For example, SHELX can distinguish between positional isomers by analyzing Cl and OCH₃ group orientations in the lattice . Challenges like twinning or low-resolution data require iterative refinement and validation via R-factor metrics.
Q. What computational strategies (e.g., DFT, molecular docking) are used to predict the bioactivity of this compound derivatives?
- Methodological Answer :
- DFT : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity. Optimize geometries at the B3LYP/6-31G(d) level to model interactions with biological targets.
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to enzymes (e.g., antimicrobial targets). For benzothiazoles, prioritize hydrophobic pockets and hydrogen-bonding interactions with active sites .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be systematically addressed?
- Methodological Answer :
- Standardize Assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay incubation times).
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) on activity trends. For example, 2,4-dichlorophenoxy derivatives show enhanced antimicrobial activity due to increased lipophilicity .
Q. What are the best practices for analyzing regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : Use directing effects of substituents:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
